molecular formula C12H16FNO2 B4034682 N-(3-ethoxypropyl)-2-fluorobenzamide

N-(3-ethoxypropyl)-2-fluorobenzamide

Cat. No.: B4034682
M. Wt: 225.26 g/mol
InChI Key: CGIRBJJCKVUOBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethoxypropyl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C12H16FNO2 and its molecular weight is 225.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 225.11650692 g/mol and the complexity rating of the compound is 211. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Toxicity and Applications of Fluorophores in Molecular Imaging

Fluorophores, including fluorinated compounds similar to N-(3-ethoxypropyl)-2-fluorobenzamide, are extensively used for in vivo cancer diagnosis through optical imaging, offering real-time detection capabilities with portable equipment. Despite their utility, the toxicity of such fluorophores is a critical consideration before their safe administration to patients. Research indicates that while fluorophores can be toxic, the doses used in molecular imaging are typically much lower than those that cause adverse effects, suggesting a balance between efficacy and safety in their application (Alford et al., 2009).

Environmental Fate and Behavior of Parabens

The study of parabens, which are esters of para-hydroxybenzoic acid often used in conjunction with fluorinated compounds in consumer products, sheds light on the environmental persistence and potential endocrine-disrupting effects of such chemicals. Despite efficient removal in wastewater treatments, parabens and by extension fluorinated analogs remain detectable in aquatic environments, necessitating further research into their long-term environmental and health impacts (Haman et al., 2015).

Pharmacokinetics and Safety of Insect Repellent DEET

N,N-Diethyl-3-methylbenzamide (DEET) serves as an example of a compound with extensive research on its pharmacokinetics and safety profile. While not directly related to this compound, the methodologies and considerations in assessing DEET's effectiveness and safety provide a model for evaluating similar compounds. DEET's wide use against various insects and its potential side effects underscore the importance of understanding the pharmacokinetics and toxicology of such chemicals (Qiu et al., 1998).

Antioxidant Activity Determination

The study of antioxidants, including fluorinated compounds, is vital for applications ranging from food engineering to pharmaceuticals. Various assays for determining antioxidant activity reflect the diverse chemical reactions involved, highlighting the importance of selecting appropriate methods for specific research goals. This understanding aids in elucidating the potential therapeutic and protective roles of fluorinated antioxidants in medical applications (Munteanu & Apetrei, 2021).

Properties

IUPAC Name

N-(3-ethoxypropyl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO2/c1-2-16-9-5-8-14-12(15)10-6-3-4-7-11(10)13/h3-4,6-7H,2,5,8-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGIRBJJCKVUOBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.